
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-(allyloxy)benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(1H-imidazol-1-yl)propyl)-4-(4-(allyloxy)benzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C26H25N3O4 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines involves similar structural motifs, highlighting the versatility of imidazole and pyrrole derivatives in chemical synthesis. These compounds are obtained through reactions involving succindialdehyde or glutaraldehyde, showcasing the potential for creating diverse molecular architectures (Katritzky et al., 2000).
Molecular Interactions and Crystal Structure
- Research on benzoyl-hydroxy-imidazoline and pyrrolizine derivatives, which share a core structural resemblance with the query compound, emphasizes their unique crystal and molecular structures. Such studies are crucial for understanding the molecular basis of interaction within the compounds and potentially with biological targets (Bolte, 1997; Dey et al., 2003).
Chemical Properties and Potential Applications
- The synthesis and characterization of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones demonstrate the compound's versatility, with spectroscopic and crystallographic analysis providing insights into their structural properties. Such research underlines the potential application of these compounds in developing new materials or drugs (Ünver et al., 2009).
Antimicrobial and Antioxidant Activities
- Novel compounds with imidazole and pyrazole structures have been evaluated for their antimicrobial and antioxidant activities, showcasing the potential of these molecules in pharmacological and biochemical applications. This research suggests the broad applicability of such compounds in developing new therapeutic agents (Bassyouni et al., 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 1H-imidazole-1-propionic acid with 4-(4-hydroxyphenyl)-3-hydroxy-5-phenyl-2(5H)-furanone, followed by the reaction of the resulting intermediate with allyl bromide and subsequent cyclization to form the final product.", "Starting Materials": [ "1H-imidazole-1-propionic acid", "4-(4-hydroxyphenyl)-3-hydroxy-5-phenyl-2(5H)-furanone", "Allyl bromide", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Dissolve 1H-imidazole-1-propionic acid in methanol and add sodium hydroxide to the solution. Stir the mixture for 30 minutes at room temperature.", "Step 2: Add 4-(4-hydroxyphenyl)-3-hydroxy-5-phenyl-2(5H)-furanone to the reaction mixture and stir for 2 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the intermediate.", "Step 5: Dissolve the intermediate in dry ether and add allyl bromide to the solution. Stir the mixture for 2 hours at room temperature.", "Step 6: Add water to the reaction mixture and extract the product with diethyl ether.", "Step 7: Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 8: Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS-Nummer |
615270-61-6 |
Molekularformel |
C26H25N3O4 |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
(4Z)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H25N3O4/c1-2-17-33-21-11-9-20(10-12-21)24(30)22-23(19-7-4-3-5-8-19)29(26(32)25(22)31)15-6-14-28-16-13-27-18-28/h2-5,7-13,16,18,23,30H,1,6,14-15,17H2/b24-22- |
InChI-Schlüssel |
SRHJQMSPAHQLST-GYHWCHFESA-N |
Isomerische SMILES |
C=CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)/O |
SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
Kanonische SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=CC=C4)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


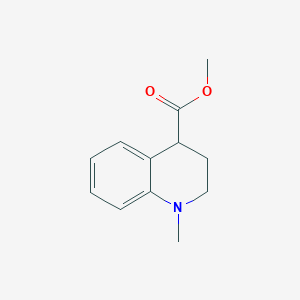

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
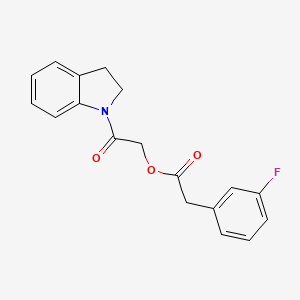
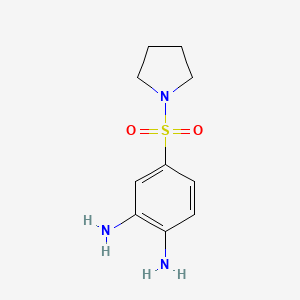
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)methanesulfonamide](/img/structure/B2643997.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2643998.png)
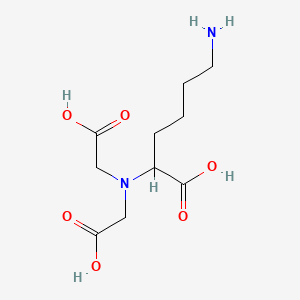

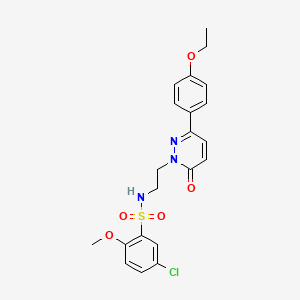
![2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)
![4-fluoro-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644007.png)
![N-(2-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2644011.png)

